molecular formula C14H16F6N2 B6361640 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 1240566-28-2

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Cat. No.: B6361640
CAS No.: 1240566-28-2
M. Wt: 326.28 g/mol
InChI Key: LYBIDGDFZMZSCK-UHFFFAOYSA-N
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Description

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted diazepanes or phenyl derivatives.

Scientific Research Applications

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl chloride
  • 1,4-Diazepane
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness: 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane is unique due to the combination of the diazepane ring and the 3,5-bis(trifluoromethyl)phenyl group. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2/c15-13(16,17)11-6-10(7-12(8-11)14(18,19)20)9-22-4-1-2-21-3-5-22/h6-8,21H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBIDGDFZMZSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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